Granulatimide

Description

Properties

CAS No. |

219828-99-6 |

|---|---|

Molecular Formula |

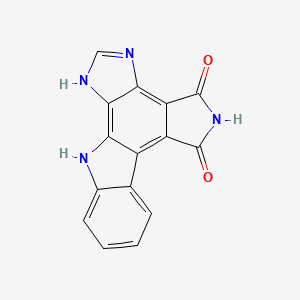

C15H8N4O2 |

Molecular Weight |

276.25 g/mol |

IUPAC Name |

3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione |

InChI |

InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21) |

InChI Key |

LBTREMHIJGMYQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |

Synonyms |

granulatimide |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Photocyclization : Irradiation of didemnimide A (λ = 350 nm, benzene, 12 h) induced [4+2] cycloaddition between the indole and maleimide moieties.

-

Regioselectivity Control : The reaction produced a 1:1 mixture of this compound (4 ) and isothis compound (5 ), separable via preparative TLC (silica gel, CH₂Cl₂/MeOH 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield (this compound) | 38% |

| Reaction Time | 12 h |

| Light Source | Medium-pressure Hg lamp |

This method’s elegance lies in its brevity (3 steps from didemnimide A) but depends on precursor availability.

Total Synthesis Strategies

Stille Coupling-Based Route

A robust total synthesis was developed using palladium-catalyzed cross-coupling:

-

Imidazole Synthesis :

-

Indole-Imidazole Coupling :

-

Maleimide Annulation :

Advantages :

-

Enables structural diversification (e.g., 10-methylthis compound via methyl-substituted indole precursors).

-

Scalable to gram quantities.

Microwave-Assisted Cyclization

Recent adaptations incorporate microwave technology to accelerate key steps:

-

Maleimide Formation : Reaction of indole-3-carboxylic acid with maleic anhydride under microwave irradiation (150°C, 10 min) achieved 89% conversion vs. 6 h conventionally.

Structural Characterization and Analytical Data

This compound’s structure was unambiguously confirmed through spectroscopic comparison with synthetic standards:

NMR Spectroscopic Features (DMSO-d₆)

| Position | δH (ppm) | δC (ppm) | Multiplicity |

|---|---|---|---|

| N-H | 11.32 | - | s |

| C-2 | - | 135.4 | - |

| C-17 | 3.82 | 36.1 | s (CH₃) |

The characteristic downfield N-H signal (δH 11.32) and aromatic carbons between 120–140 ppm confirm the conjugated heterocyclic system.

Synthetic Challenges and Solutions

Regioselectivity in Photocyclization

Early methods suffered from poor control over the indole-maleimide linkage orientation. This was addressed by:

Chemical Reactions Analysis

Types of Reactions

Granulatimide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce halogen atoms into the this compound structure.

Scientific Research Applications

Synthetic Organic Chemistry

Granulatimide is utilized as a model compound in synthetic organic chemistry. It serves as a key substrate for studying reaction mechanisms and developing new synthetic methodologies. The compound's unique structure allows researchers to explore various chemical reactions, including oxidation and substitution processes, which yield derivatives with altered functional groups.

Cell Cycle Regulation

In biological research, this compound has been identified as a G2 checkpoint inhibitor. It specifically targets checkpoint kinase 1 (Chk1), a crucial enzyme that regulates the G2/M transition in the cell cycle. By inhibiting this checkpoint, this compound can force cancer cells into premature mitosis, potentially enhancing the efficacy of DNA-damaging agents used in chemotherapy .

Cancer Therapeutics

This compound has shown promise as an anti-cancer agent due to its ability to sensitize tumor cells to cytotoxic therapies. Studies indicate that it can enhance the effects of chemotherapeutic drugs such as cisplatin and etoposide by preventing cells from arresting at the G2 checkpoint, thus allowing for more effective treatment of various cancers .

Case Study: Combination Therapy

A notable study examined the effects of this compound in combination with etoposide on cancer cell lines. The results demonstrated that this compound-treated cells exhibited significantly reduced G2/M arrest compared to untreated controls, leading to increased cell death rates in response to etoposide treatment .

Pharmaceutical Development

In the pharmaceutical industry, this compound and its derivatives are being explored as potential drug candidates for various diseases beyond cancer. Its role as a protein kinase inhibitor positions it as a valuable compound in drug design aimed at targeting specific cellular pathways involved in disease progression .

Formulation Strategies

This compound can be formulated into various delivery systems, including oral, injectable, and aerosol formulations. Such versatility allows for tailored therapeutic strategies depending on the specific clinical context and patient needs .

Mechanism of Action

Granulatimide exerts its effects by inhibiting the G2-specific cell cycle checkpoint, specifically targeting checkpoint 1 kinase (Chk1) . This inhibition prevents cells from progressing through the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the regulation of cell cycle progression .

Comparison with Similar Compounds

Key Comparative Insights

Mechanistic Differences

- Chk1 Inhibition : Isogranulatimide (IC50: 0.8 µM) is ~50-fold more potent than granulatimimide against Chk1, likely due to its distinct isomeric configuration enhancing kinase binding . Both compounds are less potent than UCN-01 (IC50: 10 nM), a staurosporine-derived clinical candidate, but offer reduced off-target toxicity .

- G2 Checkpoint Activity : this compound’s G2 checkpoint inhibition is p53-dependent, whereas isothis compound selectively kills p53-deficient cells when combined with γ-irradiation .

Structural Modifications and Bioactivity

- Maleimide vs. Pyrrolidine Systems : Compounds like cyclopiazonic acid (a pyrrolizine alkaloid) share this compound’s Chk1 inhibition but lack the maleimide moiety, resulting in divergent binding modes .

Therapeutic Potential

- Cancer Selectivity : this compound derivatives are prioritized for p53-mutant cancers, whereas UCN-01 faces challenges due to broad kinase inhibition .

- Synthetic Accessibility : this compound’s synthesis requires multi-step halogenation and cyclization, whereas UCN-01’s complex structure limits scalability .

Q & A

Q. What are the primary synthetic routes for Granulatimide, and what challenges exist in achieving high yields?

this compound, a marine-derived bis-indole alkaloid, is typically synthesized via multi-step organic reactions, including palladium-catalyzed cross-couplings and cyclization. Challenges include regioselectivity in indole ring formation and stereochemical control during cyclization. For example, structural analogs like Isothis compound require precise reaction conditions to avoid undesired isomers . Methodological optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature, and solvent polarity. Yield improvements often require iterative purification (e.g., HPLC) and spectroscopic validation (NMR, HRMS) to confirm product identity .

Q. How is the structural identity of this compound validated in new isolates or synthetic batches?

Structural validation combines spectroscopic techniques:

- 1H/13C NMR for aromatic proton environments and carbonyl groups.

- X-ray crystallography to resolve stereochemistry (e.g., distinguishing this compound from Isothis compound ).

- HRMS for molecular formula confirmation. Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients. Reference standards from natural isolates (e.g., marine sponges) are critical for comparative analysis .

Q. What in vitro assays are used to evaluate this compound’s anticancer activity?

Standard assays include:

- Cell viability assays (MTT, SRB) against P388 murine leukemia (IC₅₀ = 39 µM) .

- Cell cycle analysis (flow cytometry) to confirm G2/M arrest linked to checkpoint inhibition .

- Kinase inhibition assays (e.g., CDK1/cyclin B) to probe mechanistic targets. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity and selectivity?

Structure-activity relationship (SAR) studies focus on:

- Indole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance CDK1 inhibition but reduce solubility.

- Isomerism : Isothis compound shows altered binding to PORCN due to steric hindrance from the reversed lactam ring .

- Hybrid analogs : Conjugation with Wnt inhibitors (e.g., compound 4 ) improves IC₅₀ values (0.4 nM for PORCN). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities, validated via mutagenesis studies .

Q. What experimental models are suitable for studying this compound’s mechanism in Wnt/β-catenin signaling?

Advanced models include:

- HEK293T cells with TOPFlash luciferase reporters to quantify β-catenin activity.

- CRISPR-edited PORCN−/− cell lines to assess rescue effects.

- In vivo zebrafish xenografts for tumor suppression studies. Data interpretation requires normalization to housekeeping genes (e.g., GAPDH) and statistical rigor (ANOVA, p < 0.05) .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

Contradictions often arise from:

- Cell line variability : P388 leukemia vs. solid tumors (e.g., HCT116 colon cancer).

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters drug uptake.

- Metabolic stability : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min). Meta-analyses using PRISMA guidelines and standardized protocols (e.g., CLSI MTT) improve cross-study comparability .

Methodological Best Practices

- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in synthesis .

- Data Validation : Triplicate biological replicates with technical triplicates minimize variability .

- Ethical Compliance : Obtain IACUC approval for in vivo studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.